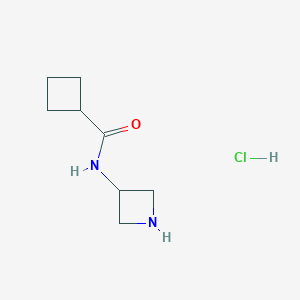
S-Ethyl (2-hydroxypropyl)propylthiocarbamate
Übersicht
Beschreibung
“S-Ethyl (2-hydroxypropyl)propylthiocarbamate” is a chemical compound with the molecular formula C9H19NO2S . It is also known as "CARBAMOTHIOIC ACID, (2-HYDROXYPROPYL)PROPYL-, S-ETHYL ESTER" . The compound has a molecular weight of 205.32 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a racemic stereochemistry . It has no defined stereocenters and no E/Z centers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C9H19NO2S and molecular weight of 205.32 .Wissenschaftliche Forschungsanwendungen
Organotin Dithiocarbamates in Thin Films
A study by Ramasamy et al. (2013) focused on synthesizing diorganotin complexes of dithiocarbamates, which included ethyl derivatives. These complexes were used as precursors for depositing SnS thin films, which are significant in semiconductor applications. Their research demonstrated the potential of these compounds in advanced material sciences (Ramasamy et al., 2013).
Biocompatibility of Poly(2-oxazoline)s
Sedláček et al. (2012) discussed poly(2-alkyl-2-oxazoline)s, comparing them with other hydrophilic water-soluble polymers including poly[N-(2-hydroxypropyl)methacrylamide], which is related to S-Ethyl (2-hydroxypropyl)propylthiocarbamate. Their research indicated the growing interest in these polymers as biomaterials for drug, gene, protein, and radionuclide delivery (Sedláček et al., 2012).
Dihydrophenazine Derivatives in Lithium Batteries
Tran-van et al. (1999) studied dihydrophenazine derivatives, including those with 2-hydroxypropyl substituents, for overcharge protection in rechargeable lithium batteries. This research highlighted the relevance of such compounds in enhancing the safety and efficiency of lithium batteries (Tran-van et al., 1999).
N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl Dithiocarbamate in Bio-relevant Studies
Yadav et al. (2021) conducted a comprehensive study on N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, a bio-relevant sulfur molecule. Their research involved synthesis, conformational, thermodynamics, and vibrational spectroscopic studies, indicating the compound's significance in bio-related fields (Yadav et al., 2021).
Aldehyde Dehydrogenase Inhibition by Thiocarbamate Herbicides
Quistad et al. (1994) examined the impact of thiocarbamate herbicides, like S-ethyl N,N-dipropylthiocarbamate, on aldehyde dehydrogenase in mice. This research provided insights into the biochemical effects of thiocarbamate herbicides, which is essential for understanding their environmental and health implications (Quistad et al., 1994).
Eigenschaften
IUPAC Name |
S-ethyl N-(2-hydroxypropyl)-N-propylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-4-6-10(7-8(3)11)9(12)13-5-2/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHBDFEWMILFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(C)O)C(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90793898 | |
| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65109-69-5 | |
| Record name | S-Ethyl (2-hydroxypropyl)propylthiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ETHYL (2-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV617Y7436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















